2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
2-bromo-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOLBPUSSIOMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564058 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132839-58-8 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in organic synthesis and drug discovery. This document compiles available data on its physical and chemical characteristics, details a key experimental protocol for its derivatization, and presents a visual representation of the synthetic workflow. Due to the limited availability of experimentally determined data for this specific isomer (CAS 132839-58-8), this guide also includes data for the closely related isomer, 4-Bromo-3-nitrobenzotrifluoride (CAS 349-03-1), for comparative purposes.
Core Physicochemical Properties
This compound is a substituted benzene ring featuring a bromine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties, reactivity, and overall physicochemical profile.
Data Presentation
The following table summarizes the available quantitative data for this compound and its isomer.
| Property | This compound (CAS: 132839-58-8) | 4-Bromo-3-nitrobenzotrifluoride (Isomer, CAS: 349-03-1) |
| Molecular Formula | C₇H₃BrF₃NO₂[1] | C₇H₃BrF₃NO₂[2] |
| Molecular Weight | 270.00 g/mol [1] | 270.00 g/mol [2] |
| Physical State | Liquid (at room temperature) | Clear yellow liquid[3] |
| Melting Point | Data not available | -5 °C[4] |
| Boiling Point | Data not available | 90 °C at 3 mmHg[3] |
| logP (XLogP3) | Data not available | 2.8[2] |
| Solubility | Low solubility in water; soluble in organic solvents. | Generally soluble in common organic solvents.[3] |
Experimental Protocols
A key reaction involving this compound (referred to in the source as 4-bromo-3-nitrobenzotrifluoride) is its conversion to 4-cyano-3-nitrobenzotrifluoride. This reaction is significant as it demonstrates a pathway to introduce a cyano group, a valuable synthon in organic chemistry.
Cyanation of this compound
Objective: To replace the bromine atom with a cyano group via nucleophilic aromatic substitution.
Materials:
-
This compound (1 equivalent)
-
Potassium cyanide (0.9 equivalents)[5]
-
Cuprous cyanide (0.1 equivalents)[5]
-
Phase transfer catalyst (e.g., tetraethylammonium bromide or tetrabutylammonium bromide)[5]
-
Solvent (e.g., benzonitrile, acetonitrile, n-butanol, or dimethylsulfoxide)[5]
Procedure:
-
A mixture of this compound, potassium cyanide, cuprous cyanide, and a phase transfer catalyst is prepared in a suitable reaction vessel.[5]
-
An appropriate solvent (benzonitrile, acetonitrile, or n-butanol have shown excellent selectivity) is added. The concentration of the starting material in the solvent can range from 0.2 ml/mmol to 0.4 ml/mmol.[5]
-
The reaction mixture is heated to 110°C.[5]
-
The reaction is maintained at this temperature for 6 hours.[5]
-
Upon completion, the reaction mixture is cooled, and the product, 4-cyano-3-nitrobenzotrifluoride, is isolated and purified using standard organic chemistry techniques.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the cyanation of this compound.
References
- 1. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 2. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a key chemical intermediate with significant potential in the synthesis of complex organic molecules. This technical guide provides a detailed overview of its identifiers, properties, a plausible synthetic route, and potential reactivity, offering a valuable resource for its application in research and development.
Core Identifiers and Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.
| Identifier Type | Value |
| CAS Number | 132839-58-8[1] |
| Preferred IUPAC Name | This compound[2] |
| Alternate Names | 3-Bromo-4-nitrobenzotrifluoride[1] |
| Molecular Formula | C₇H₃BrF₃NO₂[1] |
| Molecular Weight | 270.00 g/mol [1] |
| InChIKey | DJOLBPUSSIOMKU-UHFFFAOYSA-N[2] |
| SMILES | [O-]--INVALID-LINK--C1=C(Br)C=C(C=C1)C(F)(F)F[2] |
Synthetic Approach
The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. The bromo group (-Br) is a deactivating, ortho-, para-directing group. The nitro group (-NO₂) is a strongly deactivating, meta-directing group.
A logical synthetic pathway would involve the introduction of the substituents in an order that leverages their directing effects to achieve the desired 2-bromo-1-nitro-4-(trifluoromethyl) substitution pattern. A possible route starts with 4-bromobenzotrifluoride.
General Experimental Protocol for Nitration of 4-Bromobenzotrifluoride
The following is a general procedure for the nitration of an aromatic compound, adapted from protocols for similar substrates.[3][4][5] This should be considered a representative method and would require optimization for the specific synthesis of this compound.
Materials:
-
4-Bromobenzotrifluoride
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Water
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Once the nitrating mixture has cooled, slowly add 4-bromobenzotrifluoride dropwise to the stirred mixture while maintaining a low temperature to control the exothermic reaction and prevent dinitration.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.
Potential Reactivity and Applications
The presence of a nitro group and a bromine atom on the aromatic ring makes this compound a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), where the bromine atom can be displaced by a variety of nucleophiles.
This reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions to build more complex molecular architectures.
References
- 1. scbt.com [scbt.com]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Sciencemadness Discussion Board - Mononitration of bromo and fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Spectroscopic Profile of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the anticipated spectral data for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.4 | d | ~2 | H-3 |
| ~7.9 - 8.1 | dd | ~8, ~2 | H-5 |
| ~7.7 - 7.9 | d | ~8 | H-6 |
Predicted based on analysis of substituted aromatic compounds.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NO₂ |
| ~135 | C-Br |
| ~133 (q) | C-CF₃ |
| ~130 | C-H |
| ~128 | C-H |
| ~125 | C-H |
| ~123 (q) | CF₃ |
Predicted based on analysis of substituted aromatic compounds.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1585 | Aromatic C=C stretch |
| ~1550 | Asymmetric NO₂ stretch |
| 1500 - 1400 | Aromatic C=C stretch |
| ~1350 | Symmetric NO₂ stretch |
| 1300 - 1100 | C-F stretch |
| ~1100 | C-Br stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Predicted based on characteristic vibrational frequencies of functional groups.[1]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 270/272 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 254/256 | [M-O]⁺ |
| 240/242 | [M-NO]⁺ |
| 224/226 | [M-NO₂]⁺ |
| 145 | [M-Br-NO₂]⁺ |
| 69 | [CF₃]⁺ |
Predicted based on the molecular weight of C₇H₃BrF₃NO₂ (270.00 g/mol ) and common fragmentation patterns of nitroaromatic and brominated compounds.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS with electron ionization (EI) is a common method.
-
-
Data Acquisition (GC-MS with EI):
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.
-
Visualization
References
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-4-nitrobenzotrifluoride, a compound often utilized in complex organic synthesis. Due to its chemical structure, which includes a nitro group, a bromine atom, and a trifluoromethyl group on an aromatic ring, this substance requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This document outlines the known hazards, provides detailed handling procedures, and offers guidance on emergency measures and proper disposal.
Physicochemical and Toxicological Data
Quantitative data for 3-Bromo-4-nitrobenzotrifluoride and a structurally related compound are summarized below. A significant lack of specific toxicological data for 3-Bromo-4-nitrobenzotrifluoride necessitates careful handling and treating the compound as potentially harmful.
Table 1: Physicochemical Properties
| Property | 3-Bromo-4-nitrobenzotrifluoride | 3-Nitrobenzotrifluoride (Analogue) |
| Molecular Formula | C₇H₃BrF₃NO₂ | C₇H₄F₃NO₂[1] |
| Molecular Weight | 270.01 g/mol [2] | 191.11 g/mol [1] |
| Appearance | Clear yellow liquid[2] | Clear yellow liquid |
| Boiling Point | ~90 °C at 3 mmHg[2] | 200-205 °C |
| Density | ~1.763 g/mL at 25 °C[2] | 1.436 g/mL at 25 °C |
| Flash Point | > 230 °F (>110 °C)[2] | 190 °F (88 °C) |
| Solubility | Soluble in common organic solvents[2] | 0.4 g/L in water (20 °C) |
Table 2: Toxicological Data
| Parameter | 3-Bromo-4-nitrobenzotrifluoride | 3-Nitrobenzotrifluoride (Analogue) |
| Acute Oral Toxicity | Data not available. Assessed as moderately toxic after single ingestion. | LD50 = 610 mg/kg (Rat)[1] |
| Acute Dermal Toxicity | Data not available. Assessed as moderately toxic after single contact with skin. | LD50 = 1900 mg/kg (Rat)[1] |
| Acute Inhalation Toxicity | Data not available. Assessed as moderately toxic after short-term inhalation. | Data not available |
| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Causes serious eye irritation. |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[3] | Data not available |
| Aquatic Toxicity | Data not available | LC50: = 35 mg/L, 96h static (Brachydanio rerio)[1] |
Hazard Identification and GHS Classification
Based on available data for 3-Bromo-4-nitrobenzotrifluoride and related compounds, the substance is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.
Due to the nitroaromatic structure, there is a potential for mutagenicity and genotoxicity.[4][5] The trifluoromethyl group enhances the stability of the molecule, but the compound should still be handled with care.
Experimental Protocols: Safe Handling and Use
Adherence to a strict operational plan is critical. The following protocols are designed to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 3-Bromo-4-nitrobenzotrifluoride.
-
Designated Area : All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.[6]
-
Engineering Controls : Ensure the chemical fume hood is operational with a tested and certified face velocity. Keep the sash at the lowest possible height.[7]
-
Emergency Equipment : Confirm that an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time).[8] A dry chemical-based (Class D) fire extinguisher should be readily available.[9]
-
Waste Containers : Prepare clearly labeled, sealed waste containers for halogenated organic liquid waste and contaminated solid waste.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles providing a complete seal around the eyes and a face shield.[6] | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Viton®), a flame-retardant and chemically resistant lab coat, and closed-toe shoes. Disposable shoe covers are recommended.[6][7] | Prevents skin contact, which can lead to irritation and absorption. |
| Respiratory Protection | All work should be performed in a fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is required.[7] | Minimizes inhalation of harmful vapors. |
Protocol for Weighing and Solution Preparation
-
Pre-Weighing Setup : Place all necessary equipment (spatulas, weigh paper, beaker, solvent, magnetic stir bar) inside the chemical fume hood.
-
Weighing : Use a semi-automated powder dispensing unit within a ventilated balance enclosure if available to minimize airborne particulates.[10][11] If weighing manually, carefully transfer the required amount of 3-Bromo-4-nitrobenzotrifluoride onto weigh paper using a clean spatula. Avoid creating dust.
-
Transfer : Gently add the weighed compound to the beaker.
-
Dissolution : Slowly add the desired solvent to the solid to avoid splashing. Keep the container covered as much as possible during this process.[6] Use a magnetic stirrer for efficient dissolution.
Protocol for Reaction Quenching and Waste Disposal
-
Quenching : If quenching a reaction containing 3-Bromo-4-nitrobenzotrifluoride, cool the reaction vessel in an ice bath. Slowly add a suitable quenching agent (e.g., isopropanol, then water) while stirring vigorously under an inert atmosphere.[12][13] Be prepared for a potential exothermic reaction.
-
Waste Segregation : Collect all liquid waste containing the compound into a designated "Halogenated Organic Waste" container.[14]
-
Decontamination : Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[7]
-
Solid Waste : Dispose of all contaminated solid materials (gloves, weigh paper, paper towels) in a labeled, sealed container for hazardous solid waste.[8]
-
Disposal : Follow all institutional and local regulations for hazardous waste disposal. Do not pour any waste down the drain.[7]
Visualized Workflows and Pathways
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 3-Bromo-4-nitrobenzotrifluoride in a laboratory setting.
Caption: Workflow for Safe Handling of 3-Bromo-4-nitrobenzotrifluoride.
Representative Metabolic Pathway for Nitroaromatic Compounds
While the specific metabolic pathway for 3-Bromo-4-nitrobenzotrifluoride is not well-documented, the bioreduction of the nitro group is a central mechanism for the toxicity of nitroaromatic compounds.[4] The following diagram illustrates this general pathway. The reduction of the nitro group leads to reactive intermediates, such as nitroso and hydroxylamine derivatives, which can contribute to toxicity.[5][15]
Caption: Generalized Metabolic Pathway of Nitroaromatic Compounds.
Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Spills : Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[7] Do not use combustible materials like paper towels to clean up spills.[9] For large spills, evacuate the laboratory and contact your institution's emergency response team.
Storage and Stability
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. The storage area should be locked or accessible only to authorized personnel.
-
Stability : The compound is stable under recommended storage conditions. However, nitroaromatic compounds can be reactive and may pose a risk of explosion if mixed with reducing agents or strong bases.
This guide is intended to provide a framework for the safe handling of 3-Bromo-4-nitrobenzotrifluoride. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always prioritize safety and exercise caution when working with this and any other potentially hazardous chemical.
References
- 1. fishersci.fi [fishersci.fi]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. mt.com [mt.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 15. researchgate.net [researchgate.net]
Technical Guide to the Solubility of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Disclaimer: Publicly available scientific literature does not contain specific quantitative solubility data for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This guide provides a comprehensive overview based on the physicochemical properties of the compound, the principles of solubility for structurally related molecules, and a detailed methodology for its experimental determination. The principles and protocols described herein are designed for researchers, scientists, and drug development professionals to generate precise solubility data.
Introduction
This compound (CAS No. 132839-58-8), also known as 3-Bromo-4-nitrobenzotrifluoride, is a halogenated and nitrated aromatic compound.[1] Its molecular structure, featuring a polar nitro group and a non-polar trifluoromethyl group on a benzene ring, suggests a complex solubility profile. Understanding its solubility in various organic solvents is fundamental for its application in organic synthesis, facilitating reaction optimization, process scale-up, purification via crystallization, and formulation development. Low or unpredictable solubility can lead to unreliable results in experimental assays and hinder later-stage development due to poor bioavailability.[2]
Compound Properties:
-
Molecular Formula: C₇H₃BrF₃NO₂[1]
-
Molecular Weight: 270.0 g/mol [1]
-
Structure: A benzene ring substituted with bromo, nitro, and trifluoromethyl groups.
The general principle of "like dissolves like" predicts that this compound will be soluble in many common organic solvents due to its predominantly non-polar aromatic and trifluoromethyl components, while also exhibiting some affinity for polar solvents because of the nitro group.[3] However, precise quantitative data must be determined empirically.
Solubility Profile
While quantitative data is not published, a qualitative solubility profile can be estimated based on the behavior of similar halogenated aromatic compounds.[4][5] The compound is expected to be insoluble in water and soluble in a range of organic solvents. The following table provides a template for recording experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Molecular Formula | Solvent Type | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 25 | Data not available | Data not available |
| Toluene | C₇H₈ | Non-Polar | 25 | Data not available | Data not available |
| Methanol | CH₄O | Polar Protic | 25 | Data not available | Data not available |
| Ethanol | C₂H₆O | Polar Protic | 25 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data not available | Data not available |
| Hexane | C₆H₁₄ | Non-Polar | 25 | Data not available | Data not available |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6][7] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent over a set period.[8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with tight-sealing caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of the target compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[6]
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[2]
-
Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the shake-flask method for determining thermodynamic solubility.
References
- 1. scbt.com [scbt.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. quora.com [quora.com]
- 4. 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene (1713163-16-6) for sale [vulcanchem.com]
- 5. 2-Bromo-4-Fluoro-1-Nitro-3-(Trifluoromethyl)Benzene Supplier China | CAS 34052-90-5 | High Purity Chemical Manufacturer & Exporter [fluorobenzene.ltd]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
Introduction: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a key aromatic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and nitro groups confer unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of complex bioactive molecules, including kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications in drug development.
Commercial Availability
This compound, also known as 3-Bromo-4-nitrobenzotrifluoride, is readily available from several chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grades |
| Santa Cruz Biotechnology | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.01 | Research Grade |
| Matrix Fine Chemicals | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.005 | >95% |
| Oakwood Chemical | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.01 | Not specified |
Physicochemical and Safety Data
Understanding the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-4-nitrobenzotrifluoride |
| CAS Number | 132839-58-8 |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol |
| Appearance | Not specified in detail, likely a solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF ON SKIN: Wash with plenty of soap and water. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This safety information is not exhaustive. Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Synthesis Protocol
A general procedure, adapted from the synthesis of a similar compound, 3-bromo-5-nitrobenzotrifluoride, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzotrifluoride
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Bromide (FeBr₃) as a catalyst
-
An appropriate solvent (e.g., dichloromethane, chloroform, or a neat reaction)
-
Sodium sulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzotrifluoride in the chosen solvent. If no solvent is used, the neat starting material is stirred.
-
Carefully add the catalyst (e.g., concentrated sulfuric acid or FeBr₃).
-
Slowly add the brominating agent (NBS or Br₂) to the reaction mixture. The reaction may be exothermic, and cooling with an ice bath might be necessary to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The nitro group can be reduced to an amine, which can then be further functionalized.
Logical Workflow: Suzuki-Miyaura Coupling
A common and powerful application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including kinase inhibitors.
Retrosynthetic Analysis and Synthesis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of bromo, nitro, and trifluoromethyl groups on the benzene ring offers a versatile platform for further chemical modifications. This document outlines logical synthetic pathways, detailed experimental protocols, and quantitative data to facilitate the efficient laboratory-scale synthesis of this important compound and its derivatives.
Introduction
This compound, also known as 3-Bromo-4-nitrobenzotrifluoride, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity, making it a valuable substituent in drug design.[2][3] The presence of the bromo and nitro functionalities provides reactive handles for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures.[4] A thorough understanding of the retrosynthetic strategies for this compound is therefore crucial for the efficient development of novel chemical entities.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound involves the disconnection of the functional groups based on established and reliable chemical transformations, primarily electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring are the paramount consideration in devising a logical synthetic sequence.
The trifluoromethyl group (-CF3) is a strongly deactivating and meta-directing group.[5][6] Similarly, the nitro group (-NO2) is a potent deactivating and meta-directing group.[7][8] In contrast, the bromo group (-Br) is a deactivating but ortho, para-directing group.[9] These electronic properties dictate the regioselectivity of the synthetic steps.
Two primary retrosynthetic disconnections are considered for the target molecule:
-
Disconnection A: C-N bond formation. This disconnection suggests the nitration of a precursor, 1-Bromo-4-(trifluoromethyl)benzene.
-
Disconnection B: C-Br bond formation. This pathway involves the bromination of a precursor, 1-nitro-4-(trifluoromethyl)benzene.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategies and Experimental Protocols
Based on the retrosynthetic analysis, two plausible synthetic routes are proposed. The choice of route may depend on the availability of starting materials, desired purity, and scalability.
Route A: Nitration of 1-Bromo-4-(trifluoromethyl)benzene
This route involves the nitration of 1-Bromo-4-(trifluoromethyl)benzene. The bromo group is an ortho, para-director, while the trifluoromethyl group is a meta-director. In this case, the directing effects of both groups reinforce the introduction of the nitro group at the position ortho to the bromine and meta to the trifluoromethyl group.
References
- 1. scbt.com [scbt.com]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene|CAS 1192548-07-4 [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
The Electron-Withdrawing Power of Trifluoromethyl-Substituted Nitroaromatics: A Technical Guide for Drug Development
An in-depth exploration of the electronic properties, synthesis, and characterization of trifluoromethyl-substituted nitroaromatic compounds, offering crucial insights for researchers, scientists, and professionals in drug development.
The strategic incorporation of trifluoromethyl (CF3) and nitro (NO2) groups into aromatic systems profoundly alters their electronic landscape, imparting unique physicochemical properties that are highly sought after in modern medicinal chemistry. Both groups are potent electron-withdrawing moieties, significantly influencing a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted nitroaromatics, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Electronic Properties: A Quantitative Perspective
The electron-withdrawing nature of the trifluoromethyl and nitro groups can be quantified through several key parameters, including Hammett constants, pKa values, and reduction potentials. These values are indispensable for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
Hammett Substituent Constants (σ)
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect. The position of the substituent (meta or para) also influences its electronic impact.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -NO2 | 0.71 | 0.78 |
| -CF3 | 0.43 | 0.54 |
Table 1: Hammett substituent constants for nitro and trifluoromethyl groups.
As shown in Table 1, both the nitro and trifluoromethyl groups have positive Hammett constants, confirming their strong electron-withdrawing character through both inductive and resonance effects. The nitro group exhibits a stronger electron-withdrawing effect than the trifluoromethyl group in both the meta and para positions.
Acidity (pKa)
The introduction of electron-withdrawing groups onto a phenolic ring increases its acidity (lowers the pKa) by stabilizing the resulting phenoxide anion. This effect is clearly demonstrated in substituted nitrophenols.
| Compound | pKa |
| Phenol | 9.98 |
| o-Nitrophenol | 7.23[3] |
| p-Nitrophenol | 7.14[3] |
| 4-Trifluoromethylphenol | 9.39[4] |
Table 2: pKa values of selected substituted phenols.
The data in Table 2 illustrates that nitrophenols are significantly more acidic than phenol itself.[3][5] While 4-trifluoromethylphenol is also more acidic than phenol, the effect is less pronounced compared to 4-nitrophenol, which is over 100 times more acidic.[4] This difference is attributed to the nitro group's ability to delocalize the negative charge of the phenoxide ion through resonance, an effect that is not possible for the trifluoromethyl group.[4]
Reduction Potentials
The ease with which a nitroaromatic compound can be reduced is a critical parameter, particularly in the context of bioreductive drugs and hypoxia-activated prodrugs. Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction potentials of these compounds. The more positive the reduction potential, the easier the compound is to reduce.
| Compound | One-Electron Reduction Potential (V vs. SCE) |
| Nitrobenzene | -1.15 |
| p-Nitrotoluene | -1.20 |
| p-Nitrochlorobenzene | -1.06 |
| p-Nitrobenzaldehyde | -0.87 |
| p-Nitrobenzonitrile | -0.90 |
| p-Nitrobenzotrifluoride | -0.98 |
| 1,4-Dinitrobenzene | -0.69 |
Table 3: One-electron reduction potentials for para-substituted nitrobenzene derivatives in CH3CN with Bu4NPF6 [0.2 M] as a supporting electrolyte.[6] Values were originally vs. FcH/FcH⁺ and have been recalculated vs. SCE.
The data in Table 3 demonstrates that the reduction potential of nitroaromatics is highly sensitive to the nature of the para-substituent.[7] Electron-withdrawing groups generally make the reduction more favorable (less negative potential). p-Nitrobenzotrifluoride has a reduction potential that is more positive than nitrobenzene and p-nitrotoluene, indicating that the trifluoromethyl group facilitates the reduction of the nitro group.[7]
Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the synthesis and characterization of trifluoromethyl-substituted nitroaromatics.
Synthesis of Trifluoromethyl-Substituted Nitrobenzene
A common method for the synthesis of trifluoromethyl-substituted nitrobenzenes is through the nitration of a trifluoromethyl-substituted benzene precursor. The following is a general protocol for the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene from 1,4-bis(trifluoromethyl)benzene.[8][9]
Materials:
-
1,4-bis(trifluoromethyl)benzene
-
Fuming nitric acid (≥90%)
-
Sulfuric acid (91-100%) or fuming sulfuric acid (≤20% SO3)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a well-ventilated fume hood, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to the sulfuric acid (or fuming sulfuric acid) in a flask cooled in an ice bath.
-
Slowly add 1,4-bis(trifluoromethyl)benzene to the cold nitrating mixture with constant stirring. The addition can be done dropwise or in small portions to control the reaction temperature.[9]
-
After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 90-105°C) and stir for a specified time (e.g., 1 hour).[9][10]
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
The product will precipitate as a solid or can be extracted with an organic solvent.
-
If a precipitate forms, filter the solid, wash it thoroughly with water, and dry it.
-
If extracting, separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
Characterization by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of the synthesized compounds.[11][12]
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify the positions of the substituents on the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[12][13]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the electronic transitions of the chromophores in the molecule.
Electrochemical Analysis by Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the reduction potentials of the nitroaromatic compounds.[14][15][16][17]
Materials:
-
A three-electrode system: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Potentiostat.
-
Electrolyte solution: a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).
-
The synthesized nitroaromatic compound.
Procedure:
-
Polish the working electrode to a mirror finish using alumina slurry, then rinse and sonicate it in a suitable solvent.
-
Prepare a solution of the nitroaromatic compound in the electrolyte solution.
-
Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.
-
Immerse the three electrodes into the solution.
-
Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and back. The potential range should encompass the reduction potential of the nitro group.
-
Record the resulting voltammogram (current vs. potential).
-
From the voltammogram, determine the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group. For a reversible or quasi-reversible process, the formal reduction potential (E°') can be estimated from the midpoint of the cathodic and anodic peak potentials.
Visualizing Key Concepts
Graphical representations are invaluable for understanding complex relationships and workflows. The following diagrams, created using the DOT language, illustrate fundamental concepts related to trifluoromethyl-substituted nitroaromatics.
Caption: Electron-withdrawing effects of CF3 and NO2 groups on an aromatic ring.
Caption: General workflow for the synthesis and characterization of trifluoromethyl-substituted nitroaromatics.
Caption: Relationship between molecular structure, electronic properties, and biological activity.
Conclusion
The potent electron-withdrawing properties of trifluoromethyl and nitro groups make their combined presence in aromatic systems a powerful strategy in drug design. By understanding and quantifying their electronic effects through parameters like Hammett constants, pKa values, and reduction potentials, researchers can rationally design molecules with enhanced therapeutic potential. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of these important compounds, paving the way for the development of next-generation pharmaceuticals.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 10. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]
- 11. lehigh.edu [lehigh.edu]
- 12. ijmrpsjournal.com [ijmrpsjournal.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.org [static.igem.org]
- 16. asdlib.org [asdlib.org]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Reactivity of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its carbon-bromine bond. The electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl substituents significantly influences the reactivity of the bromine atom, making it susceptible to both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This document details the mechanistic principles, provides generalized experimental protocols, and presents quantitative data for key transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Introduction
This compound is a key building block in synthetic organic chemistry. Its utility stems from the presence of a reactive bromine atom on an electron-deficient aromatic ring. The strong electron-withdrawing effects of the nitro (-NO₂) group positioned ortho to the bromine and the trifluoromethyl (-CF₃) group in the para position synergistically activate the C-Br bond for a variety of chemical transformations. This guide will explore the two primary modes of reactivity of the bromine atom: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r_)
The bromine atom in this compound is highly susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNA_r_) mechanism. The presence of the ortho-nitro and para-trifluoromethyl groups is crucial for this reactivity. These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine atom, forming the resonance-stabilized Meisenheimer complex. In the second step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the ring is restored.
Reactivity Trends
The rate of SNA_r_ reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required. The reactivity of halogens in SNA_r_ reactions generally follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in S_N_1 and S_N_2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the higher electronegativity of the halogen, polarizing the C-X bond.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general guideline for the reaction of this compound with a generic nucleophile. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline, sodium thiophenate) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the nucleophile to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
| Nucleophile | Product Type | Typical Conditions | Reference |
| R-O⁻ | Aryl ether | NaH, R-OH, DMF, 80 °C | General Knowledge |
| R-NH₂ | Aryl amine | K₂CO₃, DMSO, 120 °C | General Knowledge |
| R-S⁻ | Aryl sulfide | NaH, R-SH, THF, 60 °C | General Knowledge |
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical and materials science industries.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][4] The reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.[5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Add the anhydrous and degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane | 90 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 80-92 |
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling. (Note: These are representative yields for similar substrates and may vary for this compound).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1][6][7] This reaction is of great importance in medicinal chemistry for the synthesis of anilines and their derivatives.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition of the aryl bromide to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.
References
- 1. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]
- 2. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. WO2016071921A3 - A novel route for preparation of l,3:2,4-bis-(3,4- d im eth ylb enzylidene)so rb ito l - Google Patents [patents.google.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 7. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and comparative data for the Buchwald-Hartwig amination of the electron-deficient substrate, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This reaction enables the formation of a carbon-nitrogen bond, a crucial transformation in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The presence of both a nitro and a trifluoromethyl group on the aryl bromide presents a unique challenge due to the substrate's electronic properties and potential for side reactions. This document offers a robust starting point for the successful amination of this and similar challenging substrates.
Data Presentation
The successful Buchwald-Hartwig amination of electron-deficient aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The nitro group in the substrate is particularly sensitive to certain strong bases, which can lead to undesired side reactions. Weaker inorganic bases are often preferred. The following table summarizes expected yields for the amination of this compound with a generic secondary amine (e.g., morpholine) under various reaction conditions, based on findings for similarly substituted aryl halides.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | <10 (decomposition) |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 82 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 88 |
| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 79 |
| 6 | Pd₂(dba)₃ (2) | JohnPhos (4) | NaOH (2.0) | Dioxane/H₂O | 100 | 16 | 65 |
Experimental Protocols
The following protocol is a recommended starting point for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Reduction of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 2-Bromo-1-nitro-4-(trifluoromethyl)benzene to form the corresponding amine, 2-Bromo-4-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are selected to ensure high yield and chemoselectivity, particularly in preserving the carbon-bromine bond, which is susceptible to cleavage under certain reductive conditions.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are versatile intermediates. The substrate, this compound, possesses two key functionalities that require careful consideration during the reduction of the nitro group: an electron-withdrawing trifluoromethyl group and a bromine atom. The primary challenge is to selectively reduce the nitro group without causing dehalogenation. Standard catalytic hydrogenation with palladium on carbon (Pd/C) is often a first choice for nitro reductions but is known to cause dehalogenation of aryl halides.[1][2] Therefore, alternative methods are recommended for this specific substrate.
This guide details three reliable methods for the reduction of this compound:
-
Catalytic Hydrogenation with Raney Nickel: A method often used to avoid dehalogenation of aromatic halides.[1]
-
Reduction with Iron powder in Acidic Media: A classic, robust, and cost-effective method that is highly selective for the nitro group and tolerant of halogens.[1][2][3]
-
Reduction with Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for substrates with other reducible functional groups, which typically does not affect aryl halides.[1][2][4][5]
Data Presentation
The following table summarizes the key aspects of the recommended reduction methods for this compound.
| Method | Reagents | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Nickel, Hydrogen (H₂) gas | Methanol, Ethanol | 80-90 °C, 0.8-1.0 MPa H₂ pressure | High yield and purity, catalyst can be recovered and reused.[6] | Requires specialized high-pressure hydrogenation equipment. |
| Iron Reduction | Iron powder, Acetic Acid/Ethanol/Water | Acetic Acid, Ethanol | Ultrasonic irradiation at 30 °C for 1 hour | Cost-effective, high tolerance for sensitive functional groups.[3] | Work-up can be tedious to remove iron salts. |
| Tin(II) Chloride Reduction | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Ultrasonic irradiation at 30 °C for 2 hours or reflux | Mild conditions, good chemoselectivity.[1][4][5] | Stoichiometric amounts of tin salts are required, leading to metallic waste.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a similar reduction of a fluorinated bromo-nitroaromatic compound.[6]
Materials:
-
This compound
-
Methanol
-
Raney Nickel (catalyst)
-
Piperazine (optional, as a promoter)[6]
-
High-pressure hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a high-pressure hydrogenation reactor, add this compound (1 equivalent).
-
Add methanol as the solvent (approx. 10 mL per gram of substrate).
-
Carefully add Raney Nickel catalyst (approx. 7% by weight of the substrate) and piperazine (approx. 0.35% by weight of the substrate).
-
Seal the reactor and replace the air with hydrogen gas 3-4 times.
-
Pressurize the reactor with hydrogen to 0.8-1.0 MPa.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen consumption.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for reuse.[6]
-
Remove the methanol and any water formed during the reaction by distillation under reduced pressure to obtain the crude product.
-
The product, 2-Bromo-4-(trifluoromethyl)aniline, can be further purified by distillation or recrystallization if necessary. A reported yield for a similar substrate is 98.8% with a GC purity of 95%.[6]
Protocol 2: Reduction with Iron Powder under Ultrasonic Irradiation
This protocol is a general method for the reduction of aryl nitro compounds with high tolerance for sensitive functional groups.[3]
Materials:
-
This compound
-
Reduced iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Ultrasonic bath
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a suitable reaction vessel, suspend this compound (1 equivalent) in a mixture of glacial acetic acid (2 volumes), ethanol (2 volumes), and water (1 volume).
-
Add reduced iron powder (approx. 5 equivalents).
-
Place the resulting suspension in an ultrasonic bath at 30 °C for 1 hour. Monitor the reaction for completion using TLC analysis.[3]
-
Upon completion, filter the reaction mixture to remove the iron residue. Wash the residue with ethyl acetate.
-
Combine the filtrate and the washings and partition with 2M KOH solution.
-
Extract the basic aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-Bromo-4-(trifluoromethyl)aniline.
Protocol 3: Reduction with Tin(II) Chloride
This method provides a mild alternative for the reduction of nitro groups.[1][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Ultrasonic bath (optional)
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (approx. 5 mL per 150 mg of substrate).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 10 equivalents).
-
The reaction mixture can be exposed to ultrasonic irradiation for 2 hours at 30 °C or heated to reflux until the reaction is complete as indicated by TLC analysis.[3]
-
After completion, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Bromo-4-(trifluoromethyl)aniline.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized pathway for the six-electron reduction of a nitro group to an amine.[7]
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene in the Synthesis of Kinase Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of pharmaceutical intermediates. Its unique trifluoromethyl, nitro, and bromo substituents provide a scaffold with desirable physicochemical properties and multiple reactive sites for diversification. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and bromo groups serve as key handles for synthetic transformations. This document outlines the application of this compound in the synthesis of a key intermediate for kinase inhibitors, exemplified by a synthetic route analogous to the preparation of an intermediate for Nilotinib, a Bcr-Abl tyrosine kinase inhibitor. Detailed experimental protocols for key transformations and a diagram of the relevant signaling pathway are provided.
Introduction
The trifluoromethyl group is a critical pharmacophore in modern drug design, often improving a molecule's metabolic stability, lipophilicity, and binding affinity. This compound strategically positions this group on an aromatic ring alongside a nitro group, which is a versatile precursor to an amino group, and a bromo substituent, which is amenable to a wide range of cross-coupling reactions. These features make it an ideal starting material for the construction of complex heterocyclic structures found in many targeted therapeutics, especially kinase inhibitors.
This application note will focus on a two-step synthesis of a key pharmaceutical intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a known precursor for the kinase inhibitor Nilotinib. The synthetic strategy involves an initial Ullmann-type condensation followed by the reduction of the nitro group.
Key Synthetic Transformations
The primary applications of this compound in this context involve two key reactions:
-
Ullmann-type Condensation: This copper-catalyzed reaction is employed to form a C-N bond between the aryl bromide and an imidazole derivative. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aryl bromide in this coupling reaction.
-
Nitro Group Reduction: The nitro group is subsequently reduced to an amine, a common transformation in the synthesis of pharmaceutical ingredients. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole (Intermediate 1)
This protocol describes the Ullmann-type condensation of this compound with 4-methylimidazole.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| This compound | 393-75-9 | 270.03 | 1.0 |
| 4-Methylimidazole | 822-36-6 | 82.10 | 1.2 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-methylimidazole (1.2 eq), Copper(I) Iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting bromide).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Intermediate 2)
This protocol details the reduction of the nitro group of Intermediate 1 to an aniline using tin(II) chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| 1-(2-Nitro-4-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | - | 271.21 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 4.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Nitro-4-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final aniline intermediate.
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ullmann Condensation | This compound | 4-Methylimidazole, CuI, K₂CO₃ | DMF | 120-140 | 12-24 | 75-85 |
| Nitro Reduction | 1-(2-Nitro-4-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | SnCl₂·2H₂O | EtOH | 78 | 2-4 | 80-90 |
Yields are typical and may vary depending on reaction scale and purification efficiency.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Synthetic workflow for the preparation of a key Nilotinib intermediate.
Bcr-Abl Signaling Pathway and Inhibition by Nilotinib
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.[1][2][3]
Conclusion
This compound is a highly effective starting material for the synthesis of complex pharmaceutical intermediates. The protocols provided herein demonstrate a reliable pathway to a key aniline derivative used in the synthesis of the kinase inhibitor Nilotinib. The strategic placement of the bromo, nitro, and trifluoromethyl groups allows for sequential, high-yielding transformations, making this compound a valuable tool for drug discovery and development professionals. The methodologies are robust and can be adapted for the synthesis of a variety of other targeted therapeutic agents.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene, is an excellent candidate for SNAr reactions due to the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), ortho and para to the bromine leaving group. These groups stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[1]
This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, including amines, alkoxides/phenoxides, and thiols. The resulting substituted products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro and trifluoromethyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles. These conditions are based on established protocols for analogous compounds and serve as a starting point for optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine (e.g., n-Butylamine) | K₂CO₃ or Et₃N | DMF, DMSO, or Acetonitrile | 25 - 100 | 2 - 12 | 85 - 95 |
| Secondary Aliphatic Amine (e.g., Piperidine) | K₂CO₃ or Et₃N | DMF, DMSO, or Acetonitrile | 25 - 80 | 1 - 8 | 90 - 98 |
| Primary Aromatic Amine (e.g., Aniline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80 - 120 | 12 - 24 | 70 - 85 |
| Secondary Aromatic Amine (e.g., N-Methylaniline) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100 - 140 | 18 - 36 | 65 - 80 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Alkoxide (e.g., Sodium Methoxide) | NaH or NaOMe | THF or Methanol | 0 - 65 | 1 - 6 | 80 - 95 |
| Phenoxide (e.g., Sodium Phenoxide) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 80 - 120 | 8 - 18 | 75 - 90 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Thiol (e.g., Ethanethiol) | K₂CO₃ or NaH | DMF or THF | 25 - 60 | 1 - 4 | 90 - 98 |
| Aromatic Thiol (e.g., Thiophenol) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 50 - 80 | 2 - 8 | 85 - 95 |
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution of this compound with representative nucleophiles.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)
This protocol describes a general procedure for the synthesis of N-alkyl-2-nitro-5-(trifluoromethyl)anilines.
Materials:
-
This compound
-
n-Butylamine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of the substrate).
-
To this solution, add n-butylamine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Caption: Experimental workflow for reaction with a primary amine.
Protocol 2: Reaction with a Phenoxide (e.g., Sodium Phenoxide)
This protocol describes a general procedure for the synthesis of 2-phenoxy-1-nitro-4-(trifluoromethyl)benzene derivatives.
Materials:
-
This compound
-
Phenol (1.2 equivalents)
-
Potassium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a dry round-bottom flask, dissolve phenol (1.2 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC.
-
After completion (typically 12-18 hours), cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for reaction with a phenoxide.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of 2-(phenylthio)-1-nitro-4-(trifluoromethyl)benzene derivatives.
Materials:
-
This compound
-
Thiophenol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add thiophenol (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for reaction with a thiol.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the synthesis of a diverse range of substituted 1-nitro-4-(trifluoromethyl)benzene derivatives via nucleophilic aromatic substitution. The high reactivity of this compound, coupled with the generally high yields and straightforward purification procedures, makes it an attractive building block for medicinal chemistry, drug development, and materials science applications. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 4-bromo-1-(trifluoromethyl)benzene?
A1: The nitration of 4-bromo-1-(trifluoromethyl)benzene is governed by the directing effects of the two substituents on the aromatic ring. The bromine atom is an ortho, para-director, while the trifluoromethyl group is a strong meta-director and deactivator. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the position that is electronically favored by both groups. In this case, the desired product, this compound, is formed by substitution at the position ortho to the bromine and meta to the trifluoromethyl group. This is the major expected product due to the synergistic directing effects of the substituents.
Q2: What are the potential side products in this synthesis?
A2: While the desired 2-nitro isomer is the major product, other isomers can be formed as byproducts. The primary potential byproduct is the 3-bromo-1-nitro-4-(trifluoromethyl)benzene isomer, resulting from nitration at the other position ortho to the bromine. The formation of dinitrated products is also possible, especially at higher temperatures or with an excess of the nitrating agent.
Q3: How can I minimize the formation of dinitrated byproducts?
A3: Dinitration can be minimized by carefully controlling the reaction temperature. It is recommended to keep the reaction temperature below 60°C. Additionally, using a stoichiometric amount of the nitrating agent can help prevent over-nitration of the aromatic ring.
Q4: What is a typical work-up procedure for this reaction?
A4: A standard work-up procedure involves carefully quenching the reaction mixture by pouring it over ice water. The product can then be extracted with an organic solvent like dichloromethane. The organic layer should be washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Q5: How can the desired product be purified?
A5: The crude product, which may contain isomeric byproducts, can be purified using several techniques. Fractional crystallization is often effective for separating isomers with different solubilities. Recrystallization from a suitable solvent, such as ethanol, can yield the pure desired product. Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Loss of product during work-up. - Incorrect reaction temperature. | - Increase the reaction time or temperature moderately. - Ensure proper phase separation during extraction and avoid product loss in the aqueous layer. - Monitor and control the temperature throughout the reaction. For this deactivated substrate, a slightly elevated temperature (e.g., 50-60°C) may be necessary. |
| Formation of Multiple Products (Isomers) | - Reaction conditions favoring the formation of multiple isomers. | - Optimize the reaction temperature. Lower temperatures can sometimes improve regioselectivity. - Experiment with different nitrating agents or solvent systems. |
| Formation of Dark Tar-like Substance | - Over-nitration or oxidation of the starting material or product. - Reaction temperature is too high. | - Strictly control the reaction temperature, keeping it below 60°C. - Add the nitrating agent slowly and portion-wise to manage the exothermic reaction. - Ensure the starting material is pure. |
| Product is an Oil and Difficult to Crystallize | - Presence of impurities, particularly other isomers. | - Purify the crude product using column chromatography before attempting crystallization. - Try different solvents or solvent mixtures for recrystallization. |
Experimental Protocols
Protocol 1: Standard Nitration using a Mixed Acid Reagent
This protocol is a general procedure for the nitration of 4-bromo-1-(trifluoromethyl)benzene. Optimization of temperature and reaction time may be required to maximize the yield of the desired product.
Materials:
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4-bromo-1-(trifluoromethyl)benzene
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Concentrated nitric acid (70%)
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Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10°C.
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Slowly add 4-bromo-1-(trifluoromethyl)benzene to the nitrating mixture dropwise over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 50-60°C.
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After the addition is complete, continue stirring the reaction mixture at 50-60°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield and purity of this compound. This data is qualitative and intended to guide optimization efforts.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Regioselectivity) |
| Temperature | Low (0-20°C) | May be slow or incomplete | May increase regioselectivity |
| Moderate (20-60°C) | Optimal for reaction rate | Good regioselectivity | |
| High (>60°C) | Risk of dinitration and side reactions | May decrease regioselectivity | |
| Reaction Time | Short ( < 1 hour) | Incomplete reaction, lower yield | - |
| Moderate (1-3 hours) | Higher conversion and yield | - | |
| Long ( > 3 hours) | Potential for side product formation | May decrease purity | |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, effective | Good regioselectivity |
| Fuming HNO₃ | More reactive, may lead to over-nitration | May decrease selectivity |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (such as 4-Bromo-1-nitro-2-(trifluoromethyl)benzene), di-nitrated byproducts, and residual solvents from the synthesis. The presence and proportion of these impurities will depend on the specific synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of the final product can be assessed using several analytical techniques, including:
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct spectral signatures.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Insufficient solvent or an inappropriate solvent was used. | Gradually add more hot solvent. If a large volume is required, consider a different solvent or a mixed solvent system where the compound has higher solubility at elevated temperatures. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | To address oversaturation, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and allow it to cool again.[1] |
| The product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. | Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to lower the saturation temperature, and allow for slower cooling.[1] |
| Low recovery of purified crystals. | Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. |
| The compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is increased over time, can be effective. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and that the solvent level is always above the top of the silica gel. |
| Broad or tailing bands. | The column is overloaded with the sample, or the sample is not soluble in the mobile phase. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound by column chromatography.
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free bed.
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Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin to collect fractions. Monitor the separation by TLC.
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Fraction Collection and Analysis: Collect the fractions containing the pure compound, as identified by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential impurity formation during the synthesis of the target compound.
References
optimizing catalyst loading for Suzuki coupling of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the specific substrate, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This electron-deficient aryl bromide presents unique opportunities and challenges for catalyst loading and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for coupling with the highly electron-deficient this compound?
A1: Due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl), the oxidative addition step of the Suzuki catalytic cycle is generally facile for this substrate. Therefore, you can often start with a lower catalyst loading than might be used for electron-rich or sterically hindered aryl bromides. A typical starting point would be between 0.5 to 2 mol% of the palladium precatalyst. With highly active, modern catalyst systems, loadings as low as 0.001 mol% have been reported for various substrates, offering a target for extensive optimization.
Q2: My reaction shows low or no product yield. What are the first things I should check?
A2: When a Suzuki coupling fails, a systematic check of the fundamentals is the most effective approach. First, ensure your reaction was conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid. Second, verify the quality and activity of your reagents: the palladium catalyst may have degraded, the base may be of poor quality, and boronic acids can decompose upon storage. Finally, confirm that your solvents were properly degassed before use.
Q3: I'm observing significant formation of a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can it be minimized?
A3: Homocoupling is a common side reaction where two boronic acid molecules couple together. It is primarily caused by the presence of oxygen or Pd(II) species that have not been successfully reduced to the catalytically active Pd(0) state. To minimize this, ensure thorough degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to Pd(0) is a critical initiation step; incomplete reduction can promote homocoupling.
Q4: How does catalyst deactivation manifest, and what are the common causes?
A4: Catalyst deactivation often presents as the reaction mixture turning black due to the precipitation of palladium black, which occurs when Pd(0) species aggregate. This can be caused by using too little ligand relative to the palladium source, excessively high temperatures, or the presence of impurities. The reaction will typically stall when the active catalyst is consumed. In some cases, Lewis-basic functional groups on the substrates can coordinate to the palladium center and inhibit its catalytic activity.
Q5: Is it always better to use a higher catalyst loading to ensure the reaction goes to completion?
A5: No, increasing the catalyst loading is not always the best solution and can be counterproductive. While it may increase the reaction rate, excessive catalyst concentrations can sometimes lead to an increase in side reactions. Furthermore, from a process chemistry perspective, minimizing the palladium loading is crucial for reducing costs and simplifying purification by lowering residual palladium in the final product. Optimization should focus on finding the minimum effective loading that provides a high yield in a reasonable timeframe.
Troubleshooting Guide
Problem: Low or No Conversion to the Desired Product
This is the most common issue encountered. The following workflow and table provide a systematic approach to troubleshooting.
Table 1: Systematic Screening of Reaction Conditions
If basic checks do not solve the issue, a systematic screening of reaction parameters is necessary. The electron-deficient nature of the aryl bromide makes oxidative addition easy, so focus should be on optimizing the transmetalation and reductive elimination steps.
| Parameter | Initial Condition | Suggested Change & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Switch to a Buchwald system (e.g., XPhos Pd G3/G4). Bulky, electron-rich ligands accelerate transmetalation and reductive elimination, which can be rate-limiting. |
| Base | K₂CO₃ (aq) | Screen stronger bases like K₃PO₄ or Cs₂CO₃. These are often more effective for challenging couplings by better activating the boronic acid for transmetalation. |
| Solvent | Dioxane / H₂O | Try anhydrous polar aprotic solvents (e.g., THF, 2-MeTHF, DME). This can minimize protodeboronation, a side reaction where the boronic acid is destroyed by water. |
| Temperature | 80 °C | Increase temperature incrementally (e.g., to 100-110 °C). While the substrate is activated, the overall kinetics may still benefit from more thermal energy. Monitor for catalyst decomposition. |
| Boronic Acid | Boronic Acid | Switch to a more stable boronic ester (e.g., pinacol ester, MIDA ester). These are less prone to degradation and protodeboronation, ensuring the nucleophile is available throughout the reaction. |
Data Presentation: Catalyst Loading Optimization
Optimizing catalyst loading is a balance between reaction efficiency, time, and cost. Below is an illustrative table for optimizing catalyst loading once a robust set of reaction conditions (catalyst, base, solvent) has been established.
Table 2: Example of Catalyst Loading Optimization Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), XPhos Pd G3, Dioxane (5 mL), 100 °C.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 2.0 | 2 | >98 | Fast, complete conversion. |
| 2 | 1.0 | 3 | >98 | Complete conversion, slightly slower. |
| 3 | 0.5 | 6 | 95 | High yield, but requires longer time. |
| 4 | 0.1 | 12 | 85 | Incomplete conversion even after extended time. |
| 5 | 0.05 | 24 | 60 | Reaction stalls, significant starting material remains. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This procedure provides a starting point for the Suzuki coupling of this compound.
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Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.
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Adding Solids: Under ambient atmosphere, add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%), and any solid ligand if required.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, THF) via syringe through the septum. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
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Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
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Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
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Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Solvent Degassing (Sparging Method)
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Pour the required volume of solvent into a flask with a sidearm.
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Seal the flask with a septum.
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Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the solvent surface.
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Insert a second, shorter needle through the septum to act as a vent.
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Bubble the inert gas (argon or nitrogen) vigorously through the solvent for 20-30 minutes to displace dissolved oxygen.
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Remove the needles and store the solvent under a positive pressure of inert gas until use.
Visualizations
Technical Support Center: Selective Nitro Group Reduction in Halogenated Compounds
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing dehalogenation during the reduction of nitro groups in halogenated aromatic compounds.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: Significant dehalogenation observed during catalytic hydrogenation with Pd/C.
Palladium on carbon (Pd/C) is a highly active catalyst that can readily catalyze the cleavage of carbon-halogen bonds, particularly with aryl iodides and bromides.[1][2]
Troubleshooting Workflow: Mitigating Dehalogenation with Pd/C
Caption: Decision-making workflow for troubleshooting dehalogenation when using Pd/C.
Solutions:
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Switch to a less active catalyst: Raney Nickel is a common alternative to Pd/C for substrates where dehalogenation is a concern.[2] Sulfided platinum on carbon (Pt/C) has also been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[1] For highly sensitive substrates, high-performance catalysts like Pt–V/C and Raney Co can be employed.[3]
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Employ Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with Pd/C can be a highly selective method.[4] This approach often avoids the harsh conditions of high-pressure hydrogenation.
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Use Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are classic, reliable methods that do not typically cause dehalogenation.[1][5]
Problem: Low yield or incomplete reaction with alternative catalysts or reagents.
While alternative methods may prevent dehalogenation, they might come with their own set of challenges regarding reactivity and yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your reagents, such as SnCl₂·2H₂O, are of high purity and have not degraded.
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Optimize Reaction Temperature: Some methods may require heating to proceed at a reasonable rate. For example, the reduction with Pd/C and hydrazine hydrate is often carried out at 80°C.[4]
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Adjust Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For instance, with SnCl₂·2H₂O, a 3- to 5-fold excess is common.
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Check Solvent Compatibility: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are frequently used for these reductions.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally the best starting point to avoid dehalogenation in catalytic hydrogenation?
For substrates prone to dehalogenation, Raney Nickel is often a better initial choice than Pd/C.[2] It provides good activity for nitro group reduction while being less prone to cleaving C-X bonds.
Q2: Are there any metal-free options to avoid dehalogenation and potential metal contamination?
Yes, several metal-free methods have been developed. One such method involves the use of tetrahydroxydiboron as a reductant with 4,4′-bipyridine as an organocatalyst, which allows for a rapid and highly chemoselective reduction at room temperature.[1][5] Another transition-metal-free approach is the use of potassium borohydride and iodine, which generates boron triiodide (BI₃) in situ as the active reductant and is compatible with aryl halides.[6][7]
Q3: Can I still use Pd/C if I am observing minor dehalogenation?
In some cases, you can modify the reaction conditions to suppress minor dehalogenation. This can include lowering the hydrogen pressure, reducing the catalyst loading, or adding a catalyst modifier or inhibitor like triphenylphosphine (PPh₃) or quinoline. A systematic investigation has shown that coordination of PPh₃ on the palladium surface can inhibit the adsorption of the halogenated nitroaromatic, thereby suppressing dehalogenation.[8][9]
Q4: My product aniline appears to be less stable and more prone to dehalogenation than my starting material. Why is that?
This is a known issue. The amino group formed upon reduction is an electron-donating group, which can increase the electron density of the aromatic ring and make the carbon-halogen bond more susceptible to reductive cleavage.[3][4] It is therefore crucial to choose a reduction method that is mild enough to not affect the more sensitive product.
Q5: How does the type of halogen (F, Cl, Br, I) affect the likelihood of dehalogenation?
The ease of dehalogenation generally follows the trend I > Br > Cl > F. Aryl iodides are the most susceptible to cleavage, while aryl fluorides are typically very stable under most nitro reduction conditions.
Data Presentation: Comparison of Selective Nitro Reduction Methods
The following table summarizes the performance of various methods for the reduction of halogenated nitroarenes, focusing on preventing dehalogenation.
| Method | Catalyst/Reagent | Substrate Example | Yield of Halogenated Aniline (%) | Extent of Dehalogenation (%) | Reference |
| Catalytic Transfer Hydrogenation | Pd/C, NH₂NH₂·H₂O | 1-Bromo-4-nitrobenzene | 98 | Not detected | [4] |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Halogenated Nitroarenes | Generally high | Low | [2] |
| Catalytic Hydrogenation | Pt-V/C, H₂ | 1-Iodo-4-nitrobenzene | >95 | <1 (at 0.05 M) | [3] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Halogenated Nitroarenes | High | Typically none | [1][2] |
| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Halogenated Nitroarenes | High | Typically none | [1][5] |
| Transition-Metal-Free Reduction | KBH₄, I₂ (in situ BI₃) | 1-Bromo-4-nitrobenzene | 95 | Not reported | [6][7] |
Experimental Protocols
Protocol 1: Selective Reduction using Pd/C and Hydrazine Hydrate [4]
This protocol is highly effective for the selective reduction of a wide range of halogenated nitroarenes.
Experimental Workflow
Caption: Workflow for the selective reduction of halogenated nitroarenes using Pd/C and hydrazine.
Materials:
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Halogenated nitroarene (1 mmol)
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10% Palladium on carbon (Pd/C) (13 mg)
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Hydrazine monohydrate (10 mmol)
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Methanol (5 mL)
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Celite
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Standard workup and purification reagents
Procedure:
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In a round-bottom flask, dissolve the halogenated nitroarene (1 mmol) in methanol (5 mL).
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To this solution, add 10% Pd/C (13 mg).
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Carefully add hydrazine monohydrate (10 mmol) to the mixture.
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Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically short (5-10 minutes).
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Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.
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Rinse the Celite pad with additional methanol.
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Combine the filtrates and concentrate under reduced pressure.
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The resulting crude product can be purified by standard methods, such as column chromatography.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂) [1]
This is a classic and robust method that is highly chemoselective and avoids dehalogenation.
Materials:
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Aromatic nitro compound (1 equivalent)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
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Absolute Ethanol
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Ethyl Acetate
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol in a round-bottom flask.
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Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
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Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
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Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.
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A precipitate of tin salts will form. Filter this solid and wash it with ethyl acetate.
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Transfer the combined filtrate to a separatory funnel and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 9. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
workup procedures for cross-coupling reactions involving brominated nitroaromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions involving brominated nitroaromatics.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a cross-coupling reaction with a brominated nitroaromatic?
A1: A typical workup and purification process involves quenching the reaction, followed by an extractive workup to separate the organic product from the aqueous phase and inorganic byproducts. The crude product is then purified, commonly by column chromatography.[1][2]
Q2: My Suzuki-Miyaura reaction with a brominated nitroaromatic is not working or giving low yields. What are the common causes?
A2: Low yields or reaction failure in Suzuki-Miyaura couplings of brominated nitroaromatics can stem from several factors. Due to the electron-withdrawing nature of the nitro group, the oxidative addition step is generally favored. However, challenges can arise from incompatible catalyst and ligand systems, suboptimal base selection, or issues with the reaction setup such as the presence of oxygen.[3] It's crucial to ensure an inert atmosphere and use appropriately degassed solvents.[3][4] For electron-deficient aryl bromides, robust catalyst systems like Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[3]
Q3: I am observing significant amounts of homocoupling products in my reaction mixture. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction that can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, which can promote this pathway.[4] Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[4]
Q4: What are some common side reactions to be aware of in these types of cross-coupling reactions?
A4: Besides homocoupling, other potential side reactions include hydrodehalogenation, where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[3] Protodeboronation of the boronic acid can also occur, especially in the presence of excess water or base.[4]
Q5: How does the nitro group affect the reactivity of the brominated aromatic compound?
A5: The strong electron-withdrawing nature of the nitro group influences the reactivity of the aryl bromide.[1] This electronic property generally makes the oxidative addition step of the catalytic cycle more favorable.[3] However, the nitro group can also participate in side reactions or coordinate with the metal catalyst, potentially affecting the reaction outcome.[5]
Troubleshooting Guides
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | For electron-deficient aryl bromides, consider using a more robust catalyst system such as a Buchwald-type palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3] If using a Pd(II) precatalyst, ensure proper in-situ reduction to the active Pd(0) species.[6][7] |
| Inappropriate Ligand | The choice of ligand is critical.[3] Bulky and electron-donating ligands can enhance both oxidative addition and reductive elimination steps.[3] Screen a variety of phosphine ligands to find the optimal one for your specific substrate. |
| Suboptimal Base | The base is crucial for the transmetalation step.[3] Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be solvent and substrate-dependent, so screening different bases may be necessary. |
| Presence of Oxygen | Cross-coupling reactions are often sensitive to oxygen, which can deactivate the catalyst.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may be required. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).[3] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS. The reaction may simply require a longer time to reach completion.[3] |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Palladium Catalyst | After the extractive workup, residual palladium can often be removed by filtering the organic solution through a pad of Celite® or silica gel.[2][6] |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is Highly Polar | The nitro group can increase the polarity of the product, sometimes making it challenging to elute from a silica gel column. A more polar eluent system may be required. |
Experimental Protocols
General Workup Procedure
-
Quenching: Upon reaction completion as monitored by TLC or GC-MS, cool the reaction mixture to room temperature.[1]
-
Dilution & Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).[1]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][8]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Example Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid
-
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)[1]
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[1]
-
Add degassed toluene and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[1]
-
Follow the general workup procedure described above.
-
Example Protocol: Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene
-
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg)
-
N,N-Dimethylformamide (DMF, 5 mL)[1]
-
-
Procedure:
-
In a sealed tube, dissolve 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃ in DMF.[1]
-
Add styrene and triethylamine to the mixture.[1]
-
Degas the solution by bubbling with argon for 15 minutes.[1]
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.[1]
-
After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
Visualizations
Caption: General experimental workflow for the workup and purification of cross-coupling reactions.
Caption: Troubleshooting decision tree for low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning in reactions involving trifluoromethylated compounds. Catalyst deactivation is a common challenge that can lead to reduced reaction yields, selectivity issues, and increased costs. This resource is designed to help you identify the root cause of catalyst poisoning, implement effective solutions, and maintain the efficiency of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of trifluoromethylation reactions?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering them inactive. In trifluoromethylation reactions, common poisons can include impurities in the starting materials or solvents, byproducts of the reaction, or even the trifluoromethylating agent or its decomposition products. A significant concern is the generation of fluoride ions (F⁻), which can act as a potent poison for many transition metal catalysts.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
A significant and often sudden drop in reaction yield or conversion.
-
A complete halt of the reaction before all the starting material is consumed.
-
A noticeable change in the color of the reaction mixture or the catalyst itself.
-
Inconsistent results between different batches of reagents or even with the same batch over time.
Q3: How can I determine if my catalyst is being poisoned by fluoride?
A3: Diagnosing fluoride poisoning typically involves a combination of reaction monitoring and surface analysis of the catalyst. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of fluorine on the surface of a recovered catalyst.[1][2][3][4] Additionally, running control experiments with the addition of a fluoride salt (e.g., tetrabutylammonium fluoride) can help to mimic and confirm the poisoning effect.
Q4: Which catalysts are particularly susceptible to poisoning by fluoride?
A4: Many transition metal catalysts used in cross-coupling and trifluoromethylation reactions are sensitive to halide ions, including fluoride.[5][6] Palladium, copper, and rhodium catalysts are all known to be affected. The extent of poisoning can depend on the specific ligand system, the oxidation state of the metal, and the reaction conditions.
Q5: Can I regenerate a catalyst that has been poisoned by fluoride?
A5: In some cases, it is possible to regenerate a poisoned catalyst. The approach depends on the nature of the catalyst and the strength of the poison-catalyst interaction. Regeneration of precious metal catalysts often involves an acid wash followed by a thermal treatment (calcination and/or reduction).[7] For fluoride poisoning, a carefully selected chemical treatment to remove the fluoride from the catalyst surface would be necessary, followed by reactivation steps.
Troubleshooting Guides
This section provides a step-by-step guide to identifying and resolving common catalyst poisoning scenarios.
Issue 1: Sudden Drop in Reaction Yield with a Palladium Catalyst
Possible Cause: Poisoning of the palladium catalyst by fluoride ions generated from the trifluoromethylated compound.
Troubleshooting Steps:
-
Verify Reagent Purity:
-
Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. Water can exacerbate the decomposition of some trifluoromethylating agents, leading to increased fluoride ion concentration.
-
If possible, analyze the trifluoromethylating agent for fluoride content.
-
-
Modify Reaction Conditions:
-
Add a Fluoride Scavenger: Introduce a reagent that can sequester fluoride ions. Lewis acidic compounds like boronic acids or silanes can sometimes be effective.
-
Change the Solvent: The choice of solvent can influence the solubility and reactivity of fluoride ions. Experiment with different aprotic solvents.
-
Adjust the Ligand: The ligand can modulate the electronic properties of the metal center and its susceptibility to poisoning. A more electron-donating ligand might increase the catalyst's tolerance to fluoride.
-
-
Analyze the Catalyst:
-
Attempt Catalyst Regeneration:
-
Based on the catalyst support, a gentle acid wash (e.g., with dilute nitric acid) followed by thorough washing with deionized water and a suitable organic solvent, and then drying under vacuum may help to remove surface-bound fluoride.
-
After washing, a reduction step (e.g., with hydrogen gas at elevated temperature) may be necessary to restore the active catalytic species.[7]
-
Issue 2: Inconsistent Results in Copper-Catalyzed Trifluoromethylation
Possible Cause: Variable levels of impurities in the trifluoromethylating reagent or starting materials that act as catalyst poisons.
Troubleshooting Steps:
-
Standardize Reagent Sources:
-
Use reagents from a single, reliable supplier and a single batch for a series of experiments to minimize variability.
-
If using a new batch of a reagent, run a small-scale control reaction to verify its performance against a known standard.
-
-
Purify Starting Materials:
-
If impurities are suspected, purify the starting materials and trifluoromethylating agent immediately before use. Common purification techniques include distillation, recrystallization, or passing through a plug of a suitable adsorbent (e.g., activated alumina or silica gel).
-
-
Screen for Additives:
-
Some copper-catalyzed reactions benefit from the presence of specific additives that can act as promoters or protect the catalyst. A screening of different additives may reveal a compound that mitigates the poisoning effect.
-
-
Investigate Catalyst Loading:
-
While counterintuitive, in some cases of partial poisoning, a slight increase in catalyst loading can sometimes overcome the issue to achieve the desired conversion, although this is not an ideal long-term solution.
-
Data on Catalyst Performance
For researchers investigating this phenomenon, it is recommended to generate a dose-response curve by adding known concentrations of a fluoride source (e.g., TBAF) to the reaction and measuring the impact on yield and reaction rate. This will provide valuable quantitative data for your specific system.
| Parameter | Description | Expected Trend with Increasing Fluoride Concentration |
| Reaction Yield | The amount of desired product obtained. | Decrease |
| Turnover Number (TON) | Moles of product per mole of catalyst. | Decrease |
| Turnover Frequency (TOF) | Moles of product per mole of catalyst per unit time. | Decrease |
| Selectivity | The ratio of the desired product to all products. | May decrease or change |
Experimental Protocols
Protocol 1: Diagnosing Fluoride Poisoning using X-ray Photoelectron Spectroscopy (XPS)
Objective: To detect the presence of fluorine on the surface of a spent catalyst.
Methodology:
-
Sample Preparation:
-
After the reaction, carefully isolate the solid catalyst from the reaction mixture by filtration.
-
Wash the catalyst multiple times with a suitable anhydrous solvent (e.g., THF, toluene) to remove any residual reactants and products.
-
Dry the catalyst thoroughly under high vacuum.
-
Mount a small amount of the dried catalyst powder onto a sample holder using double-sided carbon tape.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform a high-resolution scan of the F 1s region (typically around 684-689 eV). The presence of a peak in this region indicates the presence of fluorine.
-
Perform high-resolution scans of the metal's core level (e.g., Pd 3d, Cu 2p, Rh 3d) to assess any changes in its oxidation state.
-
Analyze the data to determine the atomic concentration of fluorine on the catalyst surface.
-
Interpretation: The presence of a significant F 1s signal on the spent catalyst, which is absent on the fresh catalyst, is strong evidence of fluoride poisoning.
Protocol 2: General Procedure for a Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid
Objective: To provide a representative experimental procedure for a reaction that can be susceptible to catalyst poisoning.
Materials:
-
Aryl boronic acid
-
Trifluoromethylating agent (e.g., Togni's reagent)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl boronic acid (1.0 equiv), copper catalyst (e.g., 10 mol%), ligand (e.g., 12 mol%), and base (e.g., 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethylating agent (e.g., 1.2 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. nottingham.ac.uk [nottingham.ac.uk]
- 2. scispace.com [scispace.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Practical guide for x-ray photoelectron spectroscopy: applications to the study of catalysts -ORCA [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0972569A1 - Process for regenerating a used precious metal catalyst - Google Patents [patents.google.com]
stability of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene under acidic vs. basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general stability profile of this compound? | This compound is a robust compound under neutral and acidic conditions at ambient temperatures. However, its stability is significantly compromised under basic (alkaline) conditions, especially in the presence of nucleophiles. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. |
| Why is the compound less stable under basic conditions? | The strong electron-withdrawing groups (-NO₂ and -CF₃) activate the aromatic ring towards nucleophilic attack.[1][2][3] In basic media, nucleophiles (e.g., hydroxide ions, alkoxides, amines) can readily attack the carbon atom attached to the bromine, leading to the displacement of the bromide ion. This reaction is often the primary degradation pathway. |
| What are the expected degradation products under basic conditions? | The primary degradation product under basic, nucleophilic conditions is typically the corresponding phenol, ether, or amine, depending on the nucleophile present. For example, in the presence of sodium hydroxide, the major degradation product would be 2-hydroxy-1-nitro-4-(trifluoromethyl)benzene. |
| Is the compound stable to light and heat? | While generally stable, prolonged exposure to high temperatures or intense UV light may lead to degradation. It is recommended to store the compound in a cool, dark, and dry place. |
| What are the recommended storage conditions? | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. |
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in a Reaction
Possible Cause: Degradation of this compound due to basic reaction conditions.
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH of your reaction mixture. If a base is required, consider using a weaker, non-nucleophilic base or adding it slowly at a lower temperature.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Purity Check: Ensure the purity of your starting material. Impurities can sometimes catalyze decomposition.
Issue 2: Inconsistent Reaction Outcomes
Possible Cause: Variable stability of the compound due to storage conditions or age.
Troubleshooting Steps:
-
Fresh Reagent: Use a fresh bottle of this compound or re-purify the existing stock if its purity is questionable.
-
Proper Storage: Verify that the compound has been stored according to the recommended conditions (cool, dark, dry, and away from incompatible substances).
-
Stability-Indicating Analysis: Before use in a critical experiment, it is advisable to analyze the starting material using a stability-indicating method, such as HPLC, to confirm its purity and integrity.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M NaOH.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at room temperature for 1 hour.
-
After incubation, neutralize the solution with 1 M HCl.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Analysis:
-
Analyze all samples (including an unstressed control sample) by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of a compound. The following provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.[4]
Visualizations
Caption: Stability of this compound under acidic vs. basic conditions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo- vs. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene and 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle yet significant differences in reactivity between these two halogenated building blocks is crucial for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes in medicinal chemistry and materials science.
Introduction to Reactivity in SNAr Reactions
Both 2-Bromo- and 2-Chloro-1-nitro-4-(trifluoromethyl)benzene are highly activated substrates for nucleophilic aromatic substitution. This enhanced reactivity is due to the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the halogen leaving group. These groups powerfully reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[1][2][3] The first and generally rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2] The second, faster step involves the departure of the halide ion to restore the aromaticity of the ring.[1]
Reactivity Comparison: Chloro vs. Bromo Substituents
In the context of SNAr reactions, the typical leaving group trend observed in aliphatic SN1 and SN2 reactions (I > Br > Cl > F) is inverted.[4] For SNAr, the reactivity order is often F > Cl > Br > I.[3][4] This reversal is a direct consequence of the reaction mechanism.
The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4] Therefore, the dominant factor influencing the reaction rate is the ability of the halogen to activate the ring towards nucleophilic attack. The high electronegativity of chlorine compared to bromine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial attack by the nucleophile. Furthermore, the greater inductive electron-withdrawing effect of chlorine helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Consequently, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Data Presentation: Comparative Properties
| Property | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | This compound |
| Molecular Formula | C₇H₃ClF₃NO₂ | C₇H₃BrF₃NO₂ |
| Molecular Weight | 225.55 g/mol [5] | 270.00 g/mol [6] |
| Halogen Electronegativity | ~3.16 (Pauling scale) | ~2.96 (Pauling scale) |
| C-X Bond Polarity | Higher | Lower |
| Predicted SNAr Reactivity | Higher | Lower |
Experimental Protocols
To empirically determine the relative reactivity, a competitive experiment can be designed. This protocol provides a framework for such an investigation.
Objective: To compare the rate of nucleophilic aromatic substitution of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene and this compound with a model nucleophile, such as piperidine.
Materials:
-
2-Chloro-1-nitro-4-(trifluoromethyl)benzene
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene and this compound in the chosen anhydrous solvent (e.g., 20 mL).
-
Internal Standard: Add a known amount of the internal standard to the reaction mixture.
-
Initiation: At time t=0, add a sub-stoichiometric amount of piperidine (e.g., 0.5 mmol, 0.5 equivalents) to the solution while stirring vigorously.
-
Monitoring: Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing the quenching solution.
-
Workup: Extract the quenched aliquot with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and filter.
-
Analysis: Analyze the organic samples by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.
-
Data Interpretation: By comparing the peak areas of the starting materials and the two respective substitution products relative to the internal standard at each time point, the relative consumption rate of the chloro and bromo substrates can be determined. A faster decrease in the concentration of the chloro-analogue relative to the bromo-analogue would confirm its higher reactivity.
Visualizations
The following diagrams illustrate the key mechanistic and logical concepts discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Characterization of Halogenated Nitroaromatic Compounds
This guide provides a comparative analysis of the spectroscopic characteristics of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene and its structurally related derivatives. Due to the limited availability of published experimental data for this compound, this document focuses on the spectroscopic properties of its close structural analogs. The presented data, sourced from various scientific publications, offers valuable insights into the expected spectral features of the target compound and serves as a practical reference for the characterization of similar halogenated nitroaromatic molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for derivatives closely related to this compound. This comparative data is essential for predicting the spectral properties of the target compound and for identifying its derivatives.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | CDCl₃ | 8.11 (m, 1H), 8.45 (m, 1H), 8.58-8.59 (m, 1H)[1] |
| 1-Nitro-4-(trifluoromethyl)benzene | CDCl₃ | 8.38 (d, J = 8.7 Hz, 2H), 7.87 (d, J = 8.7 Hz, 2H)[2] |
| 1-Bromo-4-(trifluoromethyl)benzene | CDCl₃ | 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[2] |
| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H)[3] |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Nitro-4-(trifluoromethyl)benzene | CDCl₃ | 150.0 (s), 136.1 (q, J = 33.3 Hz), 126.9 – 126.6 (m), 124.1 (s), 123.0 (q, J = 274.1 Hz)[2] |
| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz)[3] |
Table 3: ¹⁹F NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Nitro-4-(trifluoromethyl)benzene | CDCl₃ | -63.2 (s, 3F)[2] |
| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | -60.13 (s, 3F)[3] |
| 1-Bromo-4-(trifluoromethyl)benzene | CDCl₃ | Not explicitly found, but related compounds show signals around -62 to -63 ppm. |
Table 4: IR and Mass Spectrometry Data of Related Compounds
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 2-Bromo-4-nitrotoluene | Gas Phase IR data available from NIST.[4] | Mass spectrum available from NIST.[5] |
| 1-Bromo-4-(trifluoromethyl)benzene | IR Spectrum available from NIST. | Mass spectrum available from NIST.[6] |
| 1-Bromo-2-nitrobenzene | IR Spectrum (Solid Mull) available from NIST.[7] | Mass spectrum available from NIST.[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic compounds and can be adapted for the specific characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, avoiding the introduction of solid particles or air bubbles. The sample height in the tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.
-
Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum.
-
The data is typically collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For direct insertion, place a small amount of the solid sample in a capillary tube.
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
Data Acquisition (GC-MS):
-
Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source (typically EI), molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for aromatic compounds).
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of a derivative.
References
- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 5. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 7. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 8. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
Comparative Analysis of the Biological Activity of Compounds Derived from Bromo-Nitro-Trifluoromethyl Substituted Benzenes
A comprehensive guide for researchers and drug development professionals on the biological activities of compounds synthesized from precursors related to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
Anticancer Activity: A Comparative Overview
Several studies have explored the anticancer potential of nitroaromatic compounds, with some exhibiting significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to be related to their alkylating properties, facilitated by the presence of a good leaving group.[2][3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative compounds synthesized from precursors structurally related to this compound.
| Compound Class | Precursor | Test Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline 1,4-di-N-oxide Derivatives | Substituted nitro-anilines | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (Compound 6g) | Leukemia | < 0.15 | [4] |
| 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (Compound 6e) | Full Panel Mean | 0.42 | [4] | ||
| 1,2,4-Triazole Pyridine Derivatives | Substituted benzyl halides | Compound TP6 | Murine Melanoma (B16F10) | 41.12 | [5] |
| Nitroaromatic Compounds | Various nitro-benzylic halides | Compound 3 | Human Cancer Cell Lines | < 8.5 | [2][3] |
| Compound 24 | Human Cancer Cell Lines | < 8.5 | [2][3] | ||
| Imidazole Derivatives | Not Specified | A-IVd, A-IVh, A-IVj | HeLa | Potent | [6] |
Antimicrobial Activity: A Comparative Overview
The presence of nitro and trifluoromethyl groups in aromatic compounds has also been associated with significant antimicrobial properties. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for representative antimicrobial compounds derived from related precursors.
| Compound Class | Precursor | Test Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole derivatives | Trifluoromethyl-anilines | Compound 25 | S. aureus (3 of 5 strains) | 0.78 | [7] |
| Compound 25 | S. epidermidis | 1.56 | [7] | ||
| Compound 25 | E. faecium | 0.78 | [7] | ||
| Triazolo[3,4-b][2][7][8]thiadiazine derivatives | Substituted phenacyl bromides | Compounds 7a, 7b, 7i | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [9] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., murine melanoma B16F10) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell monolayers at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[5]
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth) to a specific turbidity, corresponding to a known cell density.[9]
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the compounds discussed.
Caption: General workflow for the synthesis, biological screening, and data analysis of novel compounds.
Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [cijournal.ru]
- 4. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Suzuki-Miyaura Cross-Coupling of Electron-Deficient Aryl Bromides
A deep dive into the performance of Palladium, Nickel, and Copper-based catalysts in the synthesis of biaryl compounds from challenging electron-deficient substrates, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of electron-deficient aryl bromides presents a unique set of challenges, often requiring carefully optimized catalytic systems to achieve high yields. This guide provides a comparative analysis of palladium-, nickel-, and copper-based catalysts for the Suzuki-Miyaura coupling of a representative electron-deficient substrate, 4-bromoacetophenone, with phenylboronic acid. The performance of these catalytic systems is evaluated based on reaction efficiency, catalyst loading, and reaction conditions, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst plays a pivotal role in the success of the Suzuki-Miyaura coupling of electron-deficient aryl bromides. Below is a summary of the performance of selected palladium, nickel, and copper catalytic systems for the coupling of 4-bromoacetophenone with phenylboronic acid.
| Catalyst System | Aryl Bromide | Boronic Acid | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(II) complex / TBAB | 4-Bromoacetophenone | Phenylboronic acid | KOH | H₂O | 100 | 1 | 94 | [1] |
| Magnetic supported Pd(II)-N₂O₂ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMA | 100 | 0.25 | >95 | [2] |
| Nickel | ||||||||
| NiCl₂(PPh₃)₂ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 3.25 | High | [3] |
| Copper | ||||||||
| CuI (ligand-free) | 4-Bromoacetophenone | Phenylboronic acid | Cs₂CO₃ | DMF | Reflux | 10 | Moderate-Excellent | [4] |
Catalytic Cycles: A Mechanistic Overview
The catalytic cycles for palladium- and nickel-catalyzed Suzuki-Miyaura reactions are well-established and proceed through a series of concerted steps. The copper-catalyzed pathway is less definitively understood and may involve different mechanisms.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][5] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the biaryl product and regenerates the active Pd(0) catalyst.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Similar to palladium, nickel-catalyzed Suzuki-Miyaura coupling generally follows a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Copper-Catalyzed Suzuki-Miyaura Coupling
The mechanism of copper-catalyzed Suzuki-Miyaura coupling is more debated. One proposed pathway involves the formation of an aryl copper intermediate via transmetalation of the copper catalyst with the arylboronic ester, followed by a reaction with the aryl halide.[6] Other studies suggest the possibility of a radical pathway, particularly with alkyl halides.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid using palladium, nickel, and copper catalysts.
Palladium-Catalyzed Coupling
Catalyst System: Pd(II) complex with tetrabutylammonium bromide (TBAB) in water.[1]
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add the Pd(II) complex catalyst (1 mol%).
-
Add water (3 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for the required time (e.g., 1 hour), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Nickel-Catalyzed Coupling
Catalyst System: NiCl₂(PPh₃)₂ with potassium phosphate in toluene.[3]
Procedure:
-
In a reaction vial, combine 4-bromoacetophenone (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g, approx. 3.25 mol%), and crushed potassium phosphate (1.7 g).
-
Seal the vial and add 10 mL of degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C.
-
Upon completion, as monitored by TLC, cool the reaction to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash twice with 10 mL of water.
-
Wash the organic layer with 5 mL of brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography using silica gel and hexanes.
Copper-Catalyzed Coupling
Catalyst System: Ligand-free CuI with cesium carbonate in DMF.[4]
Procedure:
-
A mixture of 4-bromoacetophenone (1 mmol), phenylboronic acid (1.5 mmol), CuI (10 mol%), and Cs₂CO₃ (1 mmol) in DMF (5 mL) is stirred under a nitrogen atmosphere.
-
The reaction is heated at reflux temperature until the starting material is completely consumed, as determined by TLC.
-
The mixture is then filtered, washed with water, and extracted with diethyl ether.
-
The solvent is evaporated, and the residue is purified by flash column chromatography (hexane/ethyl acetate) to afford the desired coupled product.
Conclusion
The choice of catalyst for the Suzuki-Miyaura cross-coupling of electron-deficient aryl bromides significantly impacts the reaction's efficiency and applicability. Palladium-based catalysts, particularly those with specialized ligands or supported on magnetic nanoparticles, offer high yields under relatively mild conditions.[1][2] Nickel catalysts provide a more cost-effective alternative and can be highly effective, though they may require specific ligands and conditions to prevent catalyst deactivation.[3] Copper-catalyzed systems are the most economical and are an area of active research, offering promising results, especially with the development of new ligands and a better understanding of their reaction mechanisms.[4][6] The provided experimental data and detailed protocols serve as a valuable resource for researchers to navigate the selection of an appropriate catalytic system for their synthetic targets in the realm of pharmaceuticals, agrochemicals, and materials science.
References
The Strategic Application of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of starting materials in multi-step synthesis is a critical decision that balances cost, efficiency, and the versatility of the synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-1-nitro-4-(trifluoromethyl)benzene as a key intermediate, comparing it with viable alternatives for the synthesis of high-value trifluoromethyl-substituted aromatic compounds.
The strategic positioning of bromo, nitro, and trifluoromethyl groups on the benzene ring makes this compound a versatile building block. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the trifluoromethyl group is a key pharmacophore in many active pharmaceutical ingredients (APIs) due to its ability to enhance metabolic stability and binding affinity.
This analysis focuses on a practical synthetic application: the preparation of a trifluoromethyl-substituted N-aryl aniline, a common scaffold in medicinal chemistry. We will compare the synthetic pathway starting from this compound with routes commencing from alternative precursors, namely 2,4-dichloro-1-nitrobenzene and 4-chloro-1-nitro-2-(trifluoromethyl)benzene.
Comparative Analysis of Starting Materials
A direct comparison of the starting materials reveals significant differences in their cost and the synthetic strategies they necessitate.
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Indicative Price (per gram) | Key Synthetic Features |
| This compound | 132839-58-8 | 270.00 | ~$15 - $30 | Bromo group for cross-coupling; Nitro group for reduction to amine. |
| 2,4-Dichloro-1-nitrobenzene | 611-06-3 | 192.00 | ~$0.12 - $0.50 | Two chloro groups with differential reactivity; Requires introduction of trifluoromethyl group. |
| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 118-83-2 | 225.55 | ~$1 - $5 | Chloro group for nucleophilic aromatic substitution or cross-coupling. |
Disclaimer: Prices are indicative and can vary based on supplier, purity, and quantity.
Synthetic Pathways and Performance Data
The following sections outline the proposed synthetic routes from each starting material to a common target, an N-aryl-4-(trifluoromethyl)aniline derivative. The experimental data, including yields and reaction conditions, are based on literature precedents for analogous transformations.
Pathway 1: Utilizing this compound
This pathway leverages the inherent functionalities of the starting material in a two-step sequence involving a Buchwald-Hartwig amination followed by the reduction of the nitro group.
Workflow for Pathway 1
Synthetic workflow starting from this compound.
Experimental Data for Pathway 1
| Step | Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOt-Bu | Toluene | 100 | 12-24 | 80-95 |
| 2 | Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-4 | 85-95 |
Pathway 2: Alternative Route from 2,4-Dichloro-1-nitrobenzene
This pathway is more cost-effective in terms of the initial starting material but requires an additional step to introduce the trifluoromethyl group, typically via a copper-mediated trifluoromethylation reaction.
Workflow for Pathway 2
Synthetic workflow starting from 2,4-Dichloro-1-nitrobenzene.
Experimental Data for Pathway 2
| Step | Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 |
| 2 | Trifluoromethylation | CuCF₃ | DMF | 120 | 24 | 60-75 |
| 3 | Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-4 | 85-95 |
Pathway 3: Alternative Route from 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
This pathway offers a compromise with a moderately priced starting material where the trifluoromethyl group is already incorporated. The key step is a Buchwald-Hartwig amination.
Workflow for Pathway 3
Synthetic workflow starting from 4-Chloro-1-nitro-2-(trifluoromethyl)benzene.
Experimental Data for Pathway 3
| Step | Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, BrettPhos, K₃PO₄ | Dioxane | 110 | 18-24 | 80-92 |
| 2 | Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-4 | 85-95 |
Cost-Benefit Analysis
| Pathway | Starting Material | Number of Steps | Overall Estimated Yield (%) | Starting Material Cost | Reagent & Catalyst Cost | Overall Cost-Effectiveness |
| 1 | This compound | 2 | 68-90 | High | Moderate | Moderate |
| 2 | 2,4-Dichloro-1-nitrobenzene | 3 | 38-64 | Very Low | High | Potentially high for large scale |
| 3 | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 2 | 68-87 | Moderate | Moderate | High |
Analysis:
-
Pathway 1 (this compound): This route is the most straightforward, with a high overall yield. However, the high initial cost of the starting material is a significant drawback. This pathway is ideal for small-scale synthesis, medicinal chemistry applications where speed and efficiency are paramount, and when the specific reactivity of the bromo group is required for diversification.
-
Pathway 2 (2,4-Dichloro-1-nitrobenzene): While the starting material is exceptionally cheap, this pathway is longer and has a lower overall yield due to the challenging trifluoromethylation step. The cost of the trifluoromethylating reagent and the potentially harsh reaction conditions for that step also need to be considered. This route might be economically viable for large-scale industrial production where the low cost of the starting material can offset the lower yield and additional steps, provided the trifluoromethylation step can be optimized.
-
Pathway 3 (4-Chloro-1-nitro-2-(trifluoromethyl)benzene): This pathway presents a well-balanced approach. The starting material is more affordable than this compound, and the synthetic route is just as efficient as Pathway 1. For many applications, this will be the most cost-effective and practical choice, offering a good compromise between starting material cost and synthetic efficiency.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl halide, amine, palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Nitro Group Reduction
Materials:
-
Nitroarene (1.0 mmol)
-
Iron powder (5.0 mmol)
-
Ammonium chloride (5.0 mmol)
-
Ethanol (10 mL)
-
Water (2.5 mL)
Procedure:
-
To a round-bottom flask, add the nitroarene, iron powder, and ammonium chloride.
-
Add the ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude aniline.
-
Purify by flash column chromatography if necessary.
Conclusion
The cost-benefit analysis of using this compound in multi-step synthesis reveals that while it offers a highly efficient and direct route to valuable trifluoromethylated anilines, its high cost may not be suitable for all applications. For large-scale synthesis, the more economical starting material, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, presents a more balanced and often preferable alternative. The extremely inexpensive 2,4-dichloro-1-nitrobenzene is a viable option only if the subsequent trifluoromethylation step can be performed with high efficiency and at a low cost. Ultimately, the choice of starting material will depend on the specific project goals, scale of synthesis, and the economic constraints of the research or development program.
A Comparative Guide to the Metabolic Stability of the Trifluoromethyl Group in Drug Candidates
Introduction
In modern drug discovery, optimizing a candidate's metabolic stability is a critical factor for its clinical success. A molecule that is rapidly metabolized will have a short duration of action, poor bioavailability, and potentially lead to the formation of toxic byproducts. Medicinal chemists employ various strategies to enhance metabolic stability, and one of the most effective and widely used is the introduction of a trifluoromethyl (CF₃) group.[1][2]
This guide provides an objective comparison of the metabolic stability of drug candidates with and without the trifluoromethyl group, supported by experimental data and detailed methodologies for its assessment.
The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The trifluoromethyl group is frequently used as a bioisosteric replacement for a methyl group (CH₃), a hydrogen atom, or even a chlorine atom.[3][4] Its profound impact on metabolic stability stems from several key physicochemical properties:
-
High Carbon-Fluorine Bond Strength : The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][4] This inherent strength makes the trifluoromethyl group highly resistant to enzymatic cleavage, particularly oxidation by Cytochrome P450 (CYP) enzymes, which is a major metabolic pathway for many drugs.[1][5][6]
-
Potent Electron-Withdrawing Effects : The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[7][8][9] When attached to an aromatic ring, it deactivates the ring towards oxidative metabolism.[3] This electronic effect can shield adjacent sites from enzymatic attack.
-
Metabolic Blocking : By strategically placing a CF₃ group at a known or suspected site of metabolism (a "metabolic hotspot"), that specific metabolic pathway can be effectively blocked.[1] This forces the metabolism to occur through slower, alternative pathways, thereby increasing the drug's half-life and overall exposure.[7]
These properties collectively contribute to an improved pharmacokinetic profile, including longer half-life, increased bioavailability, and a more predictable in vivo performance.[2][3]
Metabolic Pathways and the Impact of the CF₃ Group
The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[10]
-
Phase I Reactions : These are functionalization reactions, such as oxidation, reduction, and hydrolysis. The most important family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily.[11][12][13][14][15] The introduction of a CF₃ group can significantly hinder CYP-mediated oxidation.[16]
-
Phase II Reactions : These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug to increase its water solubility and facilitate its excretion. While the CF₃ group primarily impacts Phase I metabolism, by blocking these initial oxidative steps, it can indirectly reduce the formation of metabolites that would undergo Phase II conjugation.[1]
While generally very stable, the trifluoromethyl group is not completely inert. In rare cases, metabolic defluorination can occur, although this is not a common metabolic route.[5][17]
Comparison of Trifluoromethyl vs. Methyl Substitution
The most common application of the trifluoromethyl group is to replace a metabolically labile methyl group. The following table summarizes the expected and observed outcomes on metabolic stability from such a substitution.
| Parameter | Methyl (-CH₃) Substituted Compound | Trifluoromethyl (-CF₃) Substituted Compound | Rationale for Change |
| Primary Metabolic Pathway | Oxidation (Hydroxylation) of the methyl group to a primary alcohol, followed by further oxidation. | Metabolism shifted to other positions on the molecule. | The C-F bonds are highly resistant to oxidative cleavage by CYP enzymes.[1][6] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited.[1] | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[1] |
Case Study: Picornavirus Inhibitors
A study on picornavirus inhibitors provides a compelling example of the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the metabolic stability of two analogs was compared.[18]
| Compound | Key Functional Group | Number of Metabolites Observed |
| Analog 1 | Methyl (-CH₃) | 8 |
| Analog 2 | Trifluoromethyl (-CF₃) | 2 (minor) |
The methyl-substituted compound was converted to eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[18]
Case Study: CB1 Receptor Modulators
In the development of positive allosteric modulators for the CB1 receptor, a trifluoromethyl group was used to successfully replace an aliphatic nitro group (NO₂). The resulting CF₃-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts.[19][20]
| Compound Series | Key Functional Group | In Vitro Metabolic Stability |
| First Generation | Aliphatic Nitro (-NO₂) | Lower |
| Second Generation | Trifluoromethyl (-CF₃) | Improved |
This demonstrates the versatility of the CF₃ group as a bioisostere for other functional groups beyond just the methyl group to enhance drug-like properties.[19][20]
Experimental Assessment of Metabolic Stability
The metabolic stability of a drug candidate is typically assessed using in vitro assays that utilize subcellular fractions or cells containing key drug-metabolizing enzymes. The most common systems are liver microsomes, S9 fractions, and hepatocytes.[21]
In Vitro Microsomal Stability Assay
This is one of the most common assays used in early drug discovery to assess metabolic stability.[22]
-
Objective : To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s.[23][24]
-
Methodology :
-
Preparation of Reagents : A working solution of the test compound is prepared in a suitable solvent. Liver microsomes (e.g., human, rat) are thawed on ice and diluted to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer. An NADPH regenerating system (cofactor for CYP enzymes) is also prepared.[1][25]
-
Incubation : The liver microsome solution and the test compound solution are added to the wells of a 96-well plate and pre-incubated at 37°C.[1]
-
Reaction Initiation : The metabolic reaction is initiated by adding the NADPH regenerating system.[1]
-
Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), the reaction is terminated by adding a cold stop solution (e.g., acetonitrile).[1][23]
-
Sample Processing : The plate is centrifuged to precipitate the microsomal proteins.[1]
-
Analysis : The supernatant, containing the remaining parent drug, is analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration at each time point.[1][25]
-
-
Data Analysis :
-
The natural logarithm of the percentage of the parent drug remaining is plotted against time.
-
The slope of this plot gives the elimination rate constant (k).
-
Half-life (t₁/₂) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ) is calculated from the half-life and the protein concentration.[24]
-
S9 Fraction Stability Assay
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosol.[26]
-
Objective : To assess the metabolic stability of a compound in the presence of a broader range of both Phase I and Phase II metabolic enzymes.[10][27]
-
Advantages over Microsomes : The presence of cytosolic enzymes allows for the evaluation of metabolic pathways beyond just CYP-mediated reactions, including those from sulfotransferases, and other enzymes present in the cytosol.[26][28][29]
-
Methodology : The protocol is very similar to the microsomal stability assay, but with the addition of cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), in addition to NADPH.[26][28]
Comparison of In Vitro Systems
| System | Enzyme Content | Complexity | Throughput | Information Provided |
| Liver Microsomes | Phase I enzymes (CYPs, FMOs) | Low | High | Stability against major oxidative pathways.[22] |
| S9 Fraction | Phase I and Phase II enzymes | Medium | High | Broader assessment of hepatic metabolism.[26][27] |
| Hepatocytes | Full complement of metabolic enzymes and transporters | High | Lower | Most physiologically relevant in vitro system, provides data on metabolism, transport, and potential toxicity.[22][28] |
Visualizations
Caption: Metabolic blocking effect of the trifluoromethyl group.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Composition of common in vitro metabolic systems.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[3] Its resistance to oxidative metabolism, primarily due to the high strength of the carbon-fluorine bond, effectively blocks common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic properties.[1][6] The impact of trifluoromethylation can be reliably assessed using a suite of in vitro assays, such as microsomal and S9 stability assays, which are essential for guiding drug design and candidate selection. While not a universal solution, the strategic incorporation of a trifluoromethyl group remains a highly effective and proven strategy for developing more robust and successful drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. annualreviews.org [annualreviews.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. Cytochrome P4503A (CYP3A) metabolism: prediction of in vivo activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism [scielo.org.mx]
- 13. m.youtube.com [m.youtube.com]
- 14. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. mttlab.eu [mttlab.eu]
- 28. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Synthetic Routes for Polysubstituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Polysubstituted anilines are fundamental building blocks in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] The strategic introduction of various substituents onto the aniline core allows for the fine-tuning of molecular properties, making the development of efficient and versatile synthetic routes a critical endeavor in modern organic chemistry. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, to assist researchers in selecting the most appropriate route for their specific synthetic challenges.
The synthesis of these crucial intermediates can be broadly approached through two primary strategies: the functionalization of a pre-existing aniline core or the formation of the C–N bond to construct the aniline moiety.[1] This guide will delve into the most prevalent and impactful methods, including classical electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern transition metal-catalyzed cross-coupling reactions.
Classical Approaches: Time-Tested but with Limitations
1. Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is a foundational method for modifying the aniline scaffold. The powerful electron-donating nature of the amino group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions.[4][5][6][7]
-
Mechanism: The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring through resonance, making it highly susceptible to attack by electrophiles.[4][6] This activation is so potent that reactions like bromination can proceed rapidly even without a Lewis acid catalyst, often leading to polysubstitution, such as the formation of 2,4,6-tribromoaniline from aniline and bromine water.[4]
-
Challenges: The high reactivity can be a double-edged sword, leading to a lack of selectivity and over-reaction. Furthermore, under strongly acidic conditions required for nitration or sulfonation, the amino group is protonated to form the anilinium ion. This deactivates the ring and directs substitution to the meta position. Friedel-Crafts reactions are generally unsuccessful as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[4] To control reactivity and achieve selective substitution, the amino group is often protected, typically as an acetanilide.
2. Nucleophilic Aromatic Substitution (SNAr)
This method involves the displacement of a leaving group, typically a halide, from an aromatic ring by an amine. For the reaction to be efficient, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9][10]
-
Mechanism: The reaction generally proceeds via an addition-elimination mechanism, where the nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The subsequent departure of the leaving group restores aromaticity.
-
Applicability: This method is particularly useful for the synthesis of nitroanilines and other anilines bearing EWGs.[8][10] However, its scope is limited to electron-deficient aryl halides.[11]
Modern Methods: Catalysis-Driven Versatility
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of polysubstituted anilines, offering broader substrate scope, milder reaction conditions, and greater functional group tolerance compared to classical methods.[1][11][12]
1. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C–N bonds.[1][13] This reaction enables the coupling of a wide range of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines.[12][13][14]
-
Key Features: The reaction is catalyzed by palladium complexes, typically supported by bulky, electron-rich phosphine ligands, and requires a base.[1] Successive generations of catalysts have expanded the reaction's scope to include previously challenging substrates like aryl chlorides and even allows for the use of ammonia equivalents to synthesize primary anilines.[11][12][15]
-
Advantages: This method exhibits exceptional functional group tolerance and is applicable to a vast array of substrates, making it a go-to strategy in pharmaceutical and medicinal chemistry.[12][13]
2. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for C–N bond formation, representing an important alternative to palladium-catalyzed methods.[16]
-
Traditional vs. Modern Conditions: Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[16] Modern protocols, however, utilize soluble copper(I) catalysts, often in conjunction with ligands, allowing the reaction to proceed under significantly milder conditions.[17]
-
Scope: The reaction, particularly the Goldberg variation for C-N coupling, effectively couples anilines with aryl halides.[16] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for specific substrate combinations where palladium catalysis may be less effective.
Comparative Summary of Synthetic Routes
| Synthetic Route | General Description | Typical Yields (%) | Reaction Conditions | Advantages | Disadvantages |
| Reduction of Nitroarenes | Reduction of an aromatic nitro group to an amine using agents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂ with Pd/C).[1][2][7] | >90[2][18] | Metal/Acid: Reflux. Hydrogenation: 25-100 °C, 1-50 atm.[1][2] | High yields, readily available starting materials, scalable, well-established.[1][2] | Limited functional group tolerance (catalytic hydrogenation), use of strong acids, high pressures for hydrogenation.[1][2] |
| Electrophilic Aromatic Substitution (SEAr) | Direct functionalization of the aniline ring with an electrophile. The -NH₂ group is a strong o,p-director.[5][7] | Variable (can be high for activated systems) | Often mild, but can require strong acids (nitration, sulfonation). | Direct C-H functionalization, no need for pre-functionalized rings. | Poor regioselectivity, risk of polysubstitution, deactivation in strong acid, protection/deprotection often needed.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | An amine displaces a leaving group on an electron-deficient aromatic ring.[9][19] | 60-95 | Requires a strong base (e.g., K₂CO₃, NaH) and often elevated temperatures (reflux).[19] | Effective for electron-poor systems.[8] | Limited to aryl halides with strong electron-withdrawing groups ortho or para to the leaving group.[11] |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl (pseudo)halide and an amine.[12][13] | 70-98 | 80-110 °C, requires Pd catalyst, phosphine ligand, and a strong base (e.g., NaOt-Bu).[1] | Broad substrate scope, excellent functional group tolerance, milder than classical methods.[12][13] | Catalyst cost and sensitivity, potential for catalyst poisoning by certain functional groups.[20] |
| Ullmann Condensation (Goldberg Reaction) | Copper-catalyzed cross-coupling of an aryl halide and an amine.[16] | 60-90 | Traditionally high temperatures (>200 °C), modern methods are milder but often still require 100-140 °C.[16] | Good alternative to Pd-catalysis, often cost-effective. | Can require harsh conditions, substrate scope may be narrower than Buchwald-Hartwig.[16] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., XPhos, 0.02-0.10 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, amine (if solid), sodium tert-butoxide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine (if liquid).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted aniline.[1]
Visualization of Synthetic Strategies
To aid in the selection of a synthetic route, the following diagrams illustrate a key catalytic cycle and a logical workflow for strategic planning.
Caption: A decision-making workflow for choosing a synthetic approach.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. forum.prutor.ai [forum.prutor.ai]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Aromatic Nucleophilic Substitution [fishersci.se]
- 20. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.00 g/mol |
| Appearance | Solid |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact. |
| Respiratory Protection | Air-purifying respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or if dust/aerosols can be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Follow OSHA respirator regulations in 29 CFR 1910.134. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure and ensuring safe handling.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) readily available.
-
-
Handling:
-
Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[2]
-
-
Disposal Procedure:
-
Dispose of all waste through your institution's hazardous waste management program.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
